molecular formula C19H41O4P B12664615 Decyl 3,5,5-trimethylhexyl hydrogen phosphate CAS No. 85006-33-3

Decyl 3,5,5-trimethylhexyl hydrogen phosphate

Cat. No.: B12664615
CAS No.: 85006-33-3
M. Wt: 364.5 g/mol
InChI Key: HHMIRQAPOPSMHL-UHFFFAOYSA-N
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Description

Decyl 3,5,5-trimethylhexyl hydrogen phosphate is an organophosphate compound of significant interest in industrial and materials chemistry research. This mixed alkyl phosphate ester is characterized by its branched 3,5,5-trimethylhexyl group and linear decyl chain, a structure that influences its properties as a surfactant and metal chelator. Its primary research applications are derived from the functionalities of similar phosphate esters. In the field of lubricant development, phosphate esters are investigated for their anti-wear properties, where they form protective films on metal surfaces to reduce friction and wear under high-pressure conditions . The specific branched-chain structure of the 3,5,5-trimethylhexyl group may enhance solubility and performance in synthetic base oils . Furthermore, this compound serves as a critical reagent in hydrometallurgy and solvent extraction processes, where its structure allows for the selective separation and recovery of metal ions, such as rare earth elements, from aqueous solutions . Researchers also explore its potential as a flame retardant additive in polymer composites, where organophosphates can promote char formation and inhibit the combustion process . As a chemical intermediate, it can be used to synthesize more complex molecules for various material science applications. This product is intended for research and further chemical synthesis purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, as related materials can cause severe skin burns and eye damage .

Properties

CAS No.

85006-33-3

Molecular Formula

C19H41O4P

Molecular Weight

364.5 g/mol

IUPAC Name

decyl 3,5,5-trimethylhexyl hydrogen phosphate

InChI

InChI=1S/C19H41O4P/c1-6-7-8-9-10-11-12-13-15-22-24(20,21)23-16-14-18(2)17-19(3,4)5/h18H,6-17H2,1-5H3,(H,20,21)

InChI Key

HHMIRQAPOPSMHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOP(=O)(O)OCCC(C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decyl 3,5,5-trimethylhexyl hydrogen phosphate typically involves the esterification of phosphoric acid with decyl alcohol and 3,5,5-trimethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate .

Chemical Reactions Analysis

Substitution Reactions

The phosphate group undergoes nucleophilic substitution under catalytic or photochemical conditions. Key pathways include:

Aryl Substitution
Reaction with diaryliodonium salts under visible light produces aryl phosphonates. This method, demonstrated in Org. Lett. (2008), achieves high functional group tolerance and yields phosphonates with retained stereochemistry at the phosphorus center .

Reagents Conditions Products
Diaryliodonium saltsVisible light, room temperatureAryl phosphonates
Triphenyl phosphiteSalicylic acid catalyst, 20°CDiphenyl arylphosphonates

Radical-Mediated Coupling
Radical intermediates generated from anilines and triphenyl phosphite react to form substituted phosphonates. This approach, reported in J. Org. Chem. (2020), avoids metal catalysts and operates under mild conditions .

Oxidation and Reduction

The phosphate ester is redox-active, enabling transformations into derivatives:

Oxidation
Treatment with hydrogen peroxide or potassium permanganate oxidizes the phosphate group to phosphoric acid derivatives. Industrial protocols optimize temperature (50–80°C) and solvent polarity to prevent side reactions .

Reduction
Lithium aluminum hydride (LiAlH₄) reduces the phosphate to phosphite derivatives. Kinetic studies indicate a reaction half-life of ~2 hours at 25°C in anhydrous THF .

Acid-Base Interactions

The compound acts as a weak acid (pKa ≈ 1.5–2.0) in aqueous systems, participating in ion-exchange and metal-complexation reactions:

Synergistic Extraction
In combination with dialkylphosphoric acids (e.g., di(3,5,5-trimethylhexyl)phosphinic acid), it enhances uranium extraction efficiency from nitrate solutions. Optimal performance occurs at pH 2.5–3.0, with a phase ratio of 100:1 (organic/aqueous) .

Metal Ion Extraction Efficiency Conditions
Uranium(VI)98%0.1 M reagent, pH 2.5
Vanadium(V)72%0.05 M reagent, pH 1.8

Amine Interactions
Mixing with long-chain amines (e.g., n-octylamine) improves aqueous insolubility. Loss rates remain <5 mg/L at phase ratios up to 500:1, critical for industrial solvent stability .

Thermal Decomposition

Pyrolysis studies reveal two degradation pathways:

  • Chain Scission : Above 200°C, the alkyl chains fragment into alkenes and CO₂.

  • Phosphate Rearrangement : At 300°C, the phosphate group forms polyphosphoric acid residues.

Comparative Reactivity

The branched alkyl chains confer steric hindrance, slowing hydrolysis compared to linear analogues. Hydrolysis half-lives in neutral water:

Compound Half-Life (25°C)
Decyl 3,5,5-trimethylhexyl phosphate120 hours
Dodecyl phosphate45 hours

Scientific Research Applications

Plasticizers

Decyl 3,5,5-trimethylhexyl hydrogen phosphate is primarily used as a plasticizer in the production of flexible plastics and polymers. Its ability to enhance the flexibility and processability of materials makes it valuable in the manufacturing of various consumer products.

PropertyDescription
Function Improves flexibility and durability of plastics
Applications PVC products, coatings, adhesives

Lubricants

The compound exhibits excellent lubricating properties, making it suitable for use in industrial lubricants. Its low volatility allows for effective lubrication under high-temperature conditions, which is critical in machinery operations.

PropertyDescription
Function Reduces friction and wear in mechanical systems
Applications Automotive oils, industrial machinery lubricants

Environmental Applications

Research into the environmental applications of this compound is still emerging. However, its potential role in solvent extraction processes for metals such as uranium has been noted. The compound's structure allows it to interact favorably with various solvents, enhancing metal recovery rates from low-grade ores.

Case Study: Uranium Extraction

A study highlighted the use of this compound in solvent extraction processes for uranium from acidic solutions. The compound demonstrated significant efficiency improvements when combined with other extractants.

ParameterValue
Extraction Efficiency Enhanced when used with D2EHPA
Application Context Hydrometallurgical processes

Potential Research Directions

  • Investigating the compound's interaction with biological systems.
  • Evaluating its safety profile and environmental impact.
  • Exploring its use as a drug delivery system or as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of decyl 3,5,5-trimethylhexyl hydrogen phosphate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This action facilitates the mixing of otherwise immiscible substances and enhances the solubility of hydrophobic compounds .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Solubility Applications
Decyl 3,5,5-trimethylhexyl H. phosphate N/A C₁₉H₄₁O₄P ~380.5 (est.) Decyl + branched C₉ alkyl Low water solubility Flame retardants, surfactants
Tridecyl phosphate 4200-55-9 C₃₀H₆₃O₄P 518.8 Three linear decyl chains Insoluble in water Lubricants, plasticizers
Decyl phosphate 60476-40-6 C₁₀H₂₃O₄P ~250.2 (est.) Linear decyl chain Slightly water-soluble Surfactants, detergents
Phenyl bis(3,5,5-trimethylhexyl) phosphate N/A C₂₇H₄₈O₄P 480.6 (est.) Phenyl + two branched C₉ Organic solvents Flame retardants

Research Findings and Industrial Relevance

  • Flame Retardancy : Branched alkyl phosphates (e.g., phenyl bis(3,5,5-trimethylhexyl) phosphate) are effective in textile flame retardancy via condensed-phase mechanisms. The target compound’s branched chain may similarly enhance char formation but requires validation .
  • Surfactant Efficiency : The linear-branched hybrid structure of this compound could improve emulsion stability in cosmetic or agrochemical formulations compared to purely linear analogs .

Biological Activity

Decyl 3,5,5-trimethylhexyl hydrogen phosphate (also referred to as bis(3,5,5-trimethylhexyl) hydrogen phosphate) is a phosphoric acid ester that has garnered attention for its biological activity and potential applications in various fields such as pharmaceuticals, agriculture, and environmental science. This article provides a comprehensive overview of the compound's biological activities, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a phosphate group esterified with a decyl chain and a branched alkyl group. The chemical formula is C18H39O4PC_{18}H_{39}O_4P . Its molecular weight and structural properties contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of alkyl chains in phosphates can enhance their interaction with microbial membranes, leading to cell lysis .
  • Endocrine Disruption Potential : Research has shown that certain phosphoric acid esters can act as endocrine disruptors. These compounds may interfere with hormonal signaling pathways, which could lead to various health issues .
  • Toxicity Profiles : Toxicokinetic studies reveal that the compound is rapidly absorbed and metabolized in animal models. For example, in studies involving Sprague-Dawley rats, renal excretion accounted for a significant percentage of the administered dose within days .

The mechanisms through which this compound exerts its biological effects include:

  • Membrane Interaction : The hydrophobic nature of the decyl chain facilitates interactions with lipid membranes, potentially disrupting membrane integrity and function.
  • Receptor Binding : Molecular docking studies suggest that this compound may bind to specific receptors involved in metabolic and endocrine pathways. For example, it has been shown to interact with the main protease (Mpro) of SARS-CoV-2, indicating potential antiviral properties .

Case Studies

  • Antiviral Potential :
    • A study demonstrated that similar phosphoric acid esters showed binding affinities with viral proteins associated with SARS-CoV-2. The binding free energy values indicated strong interactions that could inhibit viral replication .
  • Toxicity Assessment :
    • A safety assessment evaluated the toxicity of various alkyl phosphates including this compound. It was found that while the compound exhibited low acute toxicity in animal models, chronic exposure raised concerns regarding endocrine disruption .

Data Tables

Biological ActivityObservations
AntimicrobialSignificant activity against various bacterial strains
Endocrine DisruptionPotential interference with hormonal pathways
ToxicityLow acute toxicity; concerns for chronic exposure
Study ReferenceKey Findings
Rapid absorption and renal excretion in rats
Antimicrobial efficacy against selected pathogens
Binding affinity to SARS-CoV-2 Mpro indicating antiviral potential

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing decyl 3,5,5-trimethylhexyl hydrogen phosphate with high purity?

  • Methodology : Synthesis typically involves esterification of 3,5,5-trimethylhexanol with phosphoryl chloride, followed by neutralization with decyl alcohol under controlled pH (6–7). Purification via recrystallization or column chromatography (silica gel, chloroform/methanol eluent) is critical to remove unreacted alcohols and byproducts .
  • Key Parameters : Monitor reaction temperature (70–90°C) and use anhydrous conditions to minimize hydrolysis. Confirm purity via 31^{31}P NMR and FT-IR to verify ester bond formation .

Q. How can researchers characterize the solubility and aggregation behavior of this compound in aqueous systems?

  • Methodology : Determine critical micelle concentration (CMC) using surface tension measurements (e.g., pendant drop tensiometry) or conductivity assays. Solubility in polar/nonpolar solvents (e.g., ethanol, hexane) can be quantified via gravimetric analysis after saturation and filtration .
  • Advanced Note : For branched alkyl phosphates, dynamic light scattering (DLS) can reveal micelle size distribution, while small-angle X-ray scattering (SAXS) provides structural insights .

Q. What analytical techniques are optimal for verifying the chemical structure and purity?

  • Core Techniques :

  • 1^{1}H/13^{13}C NMR: Assign peaks for decyl and 3,5,5-trimethylhexyl groups.
  • FT-IR: Confirm P=O (1250–1300 cm1^{-1}) and P-O-C (1000–1100 cm1^{-1}) bonds.
  • Mass Spectrometry (HRMS): Validate molecular weight (expected ~476.713 Da) .
    • Purity Assessment : Use HPLC with evaporative light scattering detection (ELSD) to quantify residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can contradictory data on the hydrolytic stability of branched alkyl phosphates be resolved experimentally?

  • Experimental Design : Conduct accelerated stability studies under varying pH (2–12), temperature (25–60°C), and ionic strength. Monitor degradation via 31^{31}P NMR or ion chromatography for free phosphate ions. Compare results with linear-chain analogs to isolate steric effects of the 3,5,5-trimethylhexyl group .
  • Data Reconciliation : Use kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation rates under real-world conditions .

Q. What strategies mitigate interference when quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Sample Preparation : Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges. For environmental matrices, employ liquid-liquid extraction (hexane/ethyl acetate) to isolate the compound from humic acids or lipids .
  • Quantification : Use LC-MS/MS with a deuterated internal standard to correct for matrix effects. Optimize MRM transitions for the phosphate ester fragment (e.g., m/z 97 → 79) .

Q. How does the branched alkyl chain influence surfactant properties compared to linear-chain analogs?

  • Comparative Study : Measure CMC, surface tension reduction, and emulsification efficiency against linear decyl phosphate. Computational modeling (e.g., molecular dynamics) can predict packing density at interfaces.
  • Findings : Branched chains typically yield lower CMC due to reduced steric hindrance, but poorer foam stability .

Methodological Challenges and Solutions

Q. What experimental precautions are critical when handling this compound due to its hydrolytic sensitivity?

  • Handling Protocol : Store under inert gas (N2_2) at –20°C. Use anhydrous solvents (e.g., THF, DMF) for reactions. For aqueous studies, buffer solutions (pH 6–7) minimize hydrolysis during short-term experiments .
  • Safety : Wear nitrile gloves and eye protection; avoid prolonged skin contact due to potential irritation .

Q. How can researchers design studies to evaluate its potential as an endocrine disruptor?

  • In Vitro Assays : Use reporter gene assays (e.g., ER/AR-CALUX) to assess nuclear receptor binding. For in vivo studies, zebrafish embryos are a cost-effective model for developmental toxicity screening .
  • Dose-Response Analysis : Apply benchmark dose (BMD) modeling to estimate low-effect concentrations relevant to environmental exposure .

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